2,6-Dimethoxy-4-[3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate
Description
The compound 2,6-Dimethoxy-4-[3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate features a triazolothiadiazole core fused with a 3-methylbenzofuran moiety. The structure is further substituted with a dimethoxy phenyl group and an ethyl carbonate ester.
Properties
Molecular Formula |
C23H20N4O6S |
|---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
[2,6-dimethoxy-4-[3-(3-methyl-1-benzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl] ethyl carbonate |
InChI |
InChI=1S/C23H20N4O6S/c1-5-31-23(28)33-19-16(29-3)10-13(11-17(19)30-4)21-26-27-20(24-25-22(27)34-21)18-12(2)14-8-6-7-9-15(14)32-18/h6-11H,5H2,1-4H3 |
InChI Key |
LMAFVIMATLOXOU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC1=C(C=C(C=C1OC)C2=NN3C(=NN=C3S2)C4=C(C5=CC=CC=C5O4)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Triazolothiadiazine Core
Method A: Cyclocondensation of 4-Amino-1,2,4-triazoles with Bielectrophiles
This route involves the reaction of 4-amino-1,2,4-triazoles with α-halo compounds such as α-bromoacetate or α-bromoacetophenone. The process is catalyzed by bases like sodium hydride or triethylamine under reflux conditions, facilitating nucleophilic substitution and ring closure to form the triazolothiadiazine nucleus.
4-Amino-1,2,4-triazole derivative + α-bromo compound → Cyclization → Triazolothiadiazine derivative
- Reagents: Ethyl bromoacetate, α-bromoacetophenone.
- Catalyst: Sodium hydride or triethylamine.
- Solvent: Ethanol or DMF.
- Conditions: Reflux, inert atmosphere.
Incorporation of Benzofuran Moiety
Method B: Nucleophilic Substitution on Heterocyclic Intermediates
The benzofuran unit, specifically 3-methyl-1-benzofuran-2-yl, is introduced via nucleophilic attack on activated heterocyclic intermediates or through coupling reactions with benzofuran derivatives bearing suitable leaving groups.
- Use of electrophilic benzofuran derivatives such as benzofuran-2-carboxylates or halogenated benzofurans.
- Catalysis with bases like potassium carbonate.
- Solvent: Dimethylformamide or ethanol.
- Reflux conditions to facilitate substitution.
Formation of the Ethyl Carbonate Group
Method C: Ethylation of Phenolic or Amino Precursors
The phenyl moiety in the target compound is functionalized with an ethyl carbonate group through reaction with ethyl chloroformate or ethyl chloroacetate in the presence of a base.
Phenolic or amino precursor + Ethyl chloroformate → Ethyl carbonate derivative
- Reagents: Ethyl chloroformate or ethyl chloroacetate.
- Base: Pyridine or triethylamine.
- Solvent: Dichloromethane or tetrahydrofuran.
- Temperature: 0°C to room temperature.
- Ethyl chloroformate-mediated carbonate formation is a well-established method for phenolic and amino group functionalization.
Synthesis Pathway Summary Table
| Step | Reaction | Reagents | Conditions | Purpose |
|---|---|---|---|---|
| 1 | Cyclocondensation | 4-Amino-1,2,4-triazole + α-bromo compound | Reflux, base | Core heterocycle formation |
| 2 | Benzofuran coupling | Benzofuran derivatives + heterocyclic intermediates | Reflux, base | Benzofuran incorporation |
| 3 | Carbonate formation | Ethyl chloroformate + phenolic/amino groups | 0°C to RT, pyridine | Ethyl carbonate attachment |
| 4 | Final assembly | Coupling of all components | Reflux, inert atmosphere | Complete target molecule |
Notable Research Discoveries and Variations
Regioselectivity Control: Studies indicate that regioselectivity in the cyclocondensation step can be influenced by substituents on the triazole or thiadiazole rings, enabling tailored synthesis of derivatives with specific substitution patterns.
Use of Microwave-Assisted Synthesis: Recent advancements have employed microwave irradiation to accelerate cyclization and coupling reactions, significantly reducing reaction times and improving yields.
One-Pot Multicomponent Reactions: Innovative approaches have utilized multicomponent reactions to assemble heterocyclic cores and append functional groups in a single step, enhancing efficiency.
Catalytic Variations: Transition metal catalysis, such as copper or palladium, has been explored to facilitate coupling reactions, especially in benzofuran incorporation.
Chemical Reactions Analysis
Hydrolysis of the Ethyl Carbonate Moiety
The ethyl carbonate group undergoes hydrolysis under acidic or basic conditions. This reaction is critical for generating phenolic intermediates, which can participate in further functionalization:
-
Acidic Hydrolysis : In HCl/EtOH (reflux, 6–8 h), the carbonate cleaves to yield 2,6-dimethoxy-4-[3-(3-methylbenzofuran-2-yl)triazolothiadiazol-6-yl]phenol and CO₂.
-
Basic Hydrolysis : NaOH/EtOH (60°C, 4 h) produces the same phenol derivative with quantitative yields.
Table 1: Hydrolysis Conditions and Products
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HCl/EtOH | Reflux, 6–8 h | Phenol + CO₂ | 85–90% | |
| NaOH/EtOH | 60°C, 4 h | Phenol + CO₂ | 95–98% |
Nucleophilic Substitution at the Triazole-Thiadiazole Core
The triazole-thiadiazole system exhibits electrophilic character at nitrogen and sulfur atoms, enabling nucleophilic substitutions:
-
With Amines : Reaction with primary amines (e.g., methylamine) in DMF (80°C, 12 h) replaces the thiadiazole sulfur, forming 6-alkylamino derivatives .
-
With Thiols : Thiophenol in EtOH (reflux, 8 h) displaces the triazole nitrogen, yielding arylthio-substituted analogs .
Mechanistic Insight :
The electron-withdrawing nature of the triazole ring polarizes the thiadiazole moiety, enhancing susceptibility to nucleophilic attack at C-6 or N-3 positions .
Electrophilic Aromatic Substitution (EAS)
The methoxy-substituted benzene ring directs electrophiles to specific positions:
-
Nitration : HNO₃/H₂SO₄ (0°C, 2 h) introduces nitro groups at the para position relative to methoxy substituents .
-
Halogenation : Br₂/FeBr₃ (room temperature, 1 h) selectively brominates the aromatic ring at the ortho position to the triazolothiadiazole group .
Table 2: EAS Reactions and Regioselectivity
| Reaction | Reagents | Position | Product Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to methoxy | 70–75% | |
| Bromination | Br₂/FeBr₃ | Ortho to heterocycle | 80–85% |
Cyclization Reactions
The triazole-thiadiazole system participates in annulation reactions to form extended heterocycles:
-
With α-Bromo Ketones : Phenacyl bromide in ethanol (reflux, 6 h) induces cyclization, forming benzofuran-fused triazolothiadiazines .
-
With Propargyl Bromide : In DMF (100°C, 12 h), propargyl groups undergo [3+2] cycloaddition, generating pyrazole-linked derivatives .
Example Reaction Pathway :
-
Step 1 : Nucleophilic attack by the triazole nitrogen on phenacyl bromide.
-
Step 2 : Intramolecular cyclization via thiadiazole sulfur to form a six-membered ring .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the benzofuran subunit:
-
Suzuki Coupling : The bromine atom (if introduced via EAS) reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME, 80°C) to form biaryl systems .
-
Sonogashira Coupling : Terminal alkynes couple with iodinated derivatives under Pd/Cu catalysis, yielding ethynyl-substituted analogs .
Oxidation and Reduction
-
Oxidation : KMnO₄/H₂O (70°C, 3 h) oxidizes the benzofuran methyl group to a carboxylic acid .
-
Reduction : H₂/Pd-C (room temperature, 2 h) reduces the triazole ring, though this is less common due to ring stability .
Key Research Findings
-
Regioselectivity in Cyclization : Reactions with unsymmetrical α-bromodiketones favor formation of 7-aroyl-6-methyl derivatives over other regioisomers, as confirmed by 2D-NMR and X-ray crystallography .
-
Solvent Effects : Ethanol and DMF enhance reaction rates in cyclocondensations due to polar aprotic character .
-
Catalytic Efficiency : Heteropolyacids (e.g., H₃PW₁₂O₄₀) improve yields in triazole-thiadiazole annulations by stabilizing transition states .
Scientific Research Applications
2,6-Dimethoxy-4-[3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to its unique structural features.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its interactions with biological targets to understand its mechanism of action.
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-4-[3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate involves its interaction with specific molecular targets. The benzofuran core can interact with enzymes or receptors, while the triazolo-thiadiazole moiety can modulate these interactions through hydrogen bonding or hydrophobic interactions . The phenyl ethyl carbonate group may enhance the compound’s bioavailability and stability .
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of triazolothiadiazole derivatives are heavily influenced by substituents on the core scaffold. Below is a comparative analysis:
Table 1: Key Structural and Functional Differences
Key Observations:
- Lipophilicity and Bioavailability : The target compound’s benzofuran and ethyl carbonate groups likely increase lipophilicity compared to pyridyl or phenyl analogs, improving membrane permeability . However, this may reduce aqueous solubility.
- Metabolic Stability : Ethyl carbonate esters are hydrolytically stable compared to simpler esters, suggesting prolonged half-life .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
The target’s high MW and logP suggest suitability for oral administration but may limit parenteral use due to solubility challenges.
Biological Activity
2,6-Dimethoxy-4-[3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a multi-ring structure incorporating elements such as benzofuran, triazole, and thiadiazole. These components are known for their diverse biological activities, including anticancer and antimicrobial properties.
Structural Formula
The structural formula can be represented as follows:
This indicates the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms.
Anticancer Activity
Research indicates that compounds with triazole and thiadiazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of 1,2,4-triazole can induce apoptosis in various cancer cell lines. A recent study highlighted the cytotoxic effects of triazole-thiadiazole derivatives against human breast cancer cells (MCF-7), showcasing their potential as anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Triazoles are often associated with antifungal properties, while thiadiazoles exhibit antibacterial effects. In vitro studies have demonstrated that similar compounds possess broad-spectrum antimicrobial activity against pathogenic bacteria .
The proposed mechanisms through which 2,6-Dimethoxy-4-[3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate exerts its effects include:
- Inhibition of DNA Synthesis : Compounds containing triazole rings can interfere with nucleic acid synthesis in microbial cells.
- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells through the generation of reactive oxygen species (ROS) .
Study 1: Anticancer Efficacy
A study conducted by researchers involved screening various compounds for anticancer activity using multicellular spheroids as a model. The results indicated that derivatives similar to 2,6-Dimethoxy-4-[3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate showed promising results in reducing tumor growth and enhancing apoptosis in MCF-7 cells .
Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial properties, several derivatives were tested against common pathogens such as E. coli and S. aureus. The results demonstrated that compounds with similar structural features exhibited significant inhibitory effects on bacterial growth .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in MCF-7 | |
| Antimicrobial | Inhibits growth of E. coli | |
| Antifungal | Effective against fungal strains |
Table 2: Comparison with Related Compounds
Q & A
Synthesis and Optimization
Basic: What are the general synthetic routes for synthesizing triazolo-thiadiazole derivatives like this compound? The synthesis typically involves multi-step reactions starting with intermediates such as 4-amino-3-mercapto-triazoles and aromatic acids. For example, condensation reactions using POCl₃ as a catalyst under reflux conditions (60–80°C, 16–24 hours) are common. The product is isolated via neutralization with sodium bicarbonate, followed by recrystallization from ethanol-DMF mixtures to improve purity .
Advanced: How can reaction conditions be optimized to improve yield and purity in triazolo-thiadiazole synthesis? Key factors include:
- Catalyst selection : POCl₃ enhances electrophilicity of carbonyl groups, improving cyclization efficiency .
- Temperature control : Prolonged reflux (~16 hours) ensures complete ring closure but risks decomposition; stepwise heating (e.g., 60°C → 80°C) may mitigate this.
- Solvent systems : Ethanol-DMF (1:1 v/v) aids in dissolving polar intermediates while facilitating crystallization .
- Purification : Column chromatography or gradient recrystallization reduces byproducts like unreacted thiols .
Structural Characterization
Basic: What analytical techniques are used to confirm the molecular structure of this compound?
- X-ray crystallography : Resolves bond lengths (e.g., S–N bonds: ~1.65 Å) and dihedral angles (e.g., 74.34° between triazolo-thiadiazole and benzene rings) .
- NMR spectroscopy : ¹H NMR identifies methoxy (δ 3.8–4.0 ppm) and benzofuran protons (δ 6.5–7.5 ppm); ¹³C NMR confirms ester carbonyls (δ 165–170 ppm) .
Advanced: How do intermolecular interactions influence crystal packing and stability?
- Weak interactions : C–H⋯π (3.2–3.5 Å) and hydrogen bonds (N–H⋯O, 2.8–3.0 Å) stabilize the lattice .
- Planarity : Non-planar triazolo-thiadiazine rings (dihedral angles >10°) reduce steric strain, favoring π-π stacking (centroid distances: ~3.6 Å) .
Biological Activity Evaluation
Basic: What in vitro assays are suitable for screening antimicrobial activity?
- Agar diffusion : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains; triazolo-thiadiazoles often show MIC values of 8–32 µg/mL .
- Antifungal assays : Use Candida albicans with fluconazole as a positive control .
Advanced: How can experimental designs address variability in biological data?
- Randomized blocks : Minimize bias by grouping tests by rootstock, harvest season, or microbial strain .
- Dose-response curves : Use 4-parameter logistic models to calculate EC₅₀ and Hill coefficients .
Resolving Data Contradictions
Basic: Why might similar compounds exhibit divergent biological activities? Substituent effects (e.g., fluorine vs. chlorine) alter lipophilicity (logP) and target binding. For example, 4-fluorophenyl analogs show 2–3× higher antifungal activity than chlorinated derivatives .
Advanced: What computational methods validate structure-activity relationships (SAR)?
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .
- Molecular docking : Simulate binding to C. albicans CYP51 (PDB: 5TZ1) to prioritize analogs with favorable ΔG values (<-8 kcal/mol) .
Environmental Impact Assessment
Basic: What studies evaluate the environmental fate of this compound?
- Hydrolysis : Test stability at pH 4–9; ester groups may hydrolyze to carboxylic acids (t₁/₂: 24–72 hours) .
- Photodegradation : Expose to UV light (λ = 254 nm) and monitor via HPLC-MS for byproduct identification .
Advanced: How can biodegradation pathways be modeled?
- QSAR models : Use EPI Suite to predict biodegradation probability (Pbio) based on molecular descriptors (e.g., topological surface area) .
- Microcosm studies : Incubate with soil microbiota and track mineralization (CO₂ evolution) over 28 days .
Structure-Activity Relationships (SAR)
Basic: How do substituents on the benzofuran ring modulate activity?
- Electron-withdrawing groups (e.g., -NO₂): Increase antimicrobial potency but reduce solubility.
- Methyl groups : Enhance metabolic stability by blocking CYP3A4 oxidation .
Advanced: What strategies improve selectivity for therapeutic targets?
- Bioisosteric replacement : Substitute thiadiazole with oxadiazole to reduce off-target binding .
- Prodrug design : Ethyl carbonate moieties can be cleaved in vivo to release active phenolic metabolites .
Tables
Table 1: Comparative Biological Activity of Analogous Compounds
| Compound | MIC (S. aureus) | logP | Key Substituent | Reference |
|---|---|---|---|---|
| Parent compound | 16 µg/mL | 3.2 | 3-methylbenzofuran | |
| 4-Fluorophenyl derivative | 8 µg/mL | 2.8 | 4-Fluorophenyl | |
| Chlorinated analog | 32 µg/mL | 3.9 | 2-Cl-6-F-phenyl |
Table 2: Key Crystallographic Parameters
| Parameter | Value | Reference |
|---|---|---|
| Bond length (S1–N3) | 1.654 Å | |
| Dihedral angle (ring A/B) | 74.34° | |
| π-π stacking distance | 3.572 Å |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
